molecular formula C5H9NO5 B11968872 2-(Methylaminomethyl)tartronic acid CAS No. 200277-91-4

2-(Methylaminomethyl)tartronic acid

Cat. No.: B11968872
CAS No.: 200277-91-4
M. Wt: 163.13 g/mol
InChI Key: DNUCTNFNQRJOIX-UHFFFAOYSA-N
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Description

2-(Methylaminomethyl)tartronic acid is a derivative of tartronic acid (HOOC-CH(OH)-COOH), characterized by a methylaminomethyl (-CH₂-NH-CH₃) group attached to the tartronic acid backbone. It was identified in a metabolomic study as part of a cluster with N-acetyl-mannosamine, showing correlations with specific proteins, hinting at biochemical interactions distinct from its parent molecule .

Properties

CAS No.

200277-91-4

Molecular Formula

C5H9NO5

Molecular Weight

163.13 g/mol

IUPAC Name

2-hydroxy-2-(methylaminomethyl)propanedioic acid

InChI

InChI=1S/C5H9NO5/c1-6-2-5(11,3(7)8)4(9)10/h6,11H,2H2,1H3,(H,7,8)(H,9,10)

InChI Key

DNUCTNFNQRJOIX-UHFFFAOYSA-N

Canonical SMILES

CNCC(C(=O)O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylaminomethyl)tartronic acid typically involves the reaction of tartronic acid with methylamine under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction can be represented as follows:

Tartronic acid+Methylamine2-(Methylaminomethyl)tartronic acid\text{Tartronic acid} + \text{Methylamine} \rightarrow \text{this compound} Tartronic acid+Methylamine→2-(Methylaminomethyl)tartronic acid

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving additional purification steps such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Methylaminomethyl)tartronic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino alcohols.

    Substitution: The methylaminomethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino alcohols.

Scientific Research Applications

2-(Methylaminomethyl)tartronic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor in certain biochemical pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(Methylaminomethyl)tartronic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

2.1. Tartronic Acid
  • Structure : C₃H₄O₅; dicarboxylic acid with a hydroxyl group.
  • Key Functions: Inhibits malic enzyme, reducing fat synthesis by blocking glycolysis . Prevents calcium oxalate monohydrate (COM) kidney stone formation by binding to crystal surfaces . Paradoxically promotes lipogenesis under high-fat diets by upregulating acetyl-CoA and malonyl-CoA .
2.2. Citric Acid
  • Structure : C₆H₈O₇; tricarboxylic acid.
  • Comparison :
    • Less effective than tartronic acid in inhibiting COM crystallization due to weaker surface binding .
    • Central to the TCA cycle, unlike tartronic acid, which primarily modulates lipid metabolism.
2.3. Glyceric Acid
  • Structure: C₃H₆O₄; monocarboxylic acid with hydroxyl groups.
  • Comparison: Precursor to tartronic acid in glycerol oxidation pathways . Catalytic oxidation selectivity varies: Au/LaMnO₃ catalysts favor tartronic acid over glyceric acid .
2.4. 2-(Methylaminomethyl)Tartronic Acid
  • Structure: C₅H₉NO₅; tartronic acid derivative with a methylaminomethyl group.
  • Key Distinctions: The added functional group may enhance protein binding or alter metabolic interactions compared to unmodified tartronic acid . No direct data on catalytic or therapeutic roles, necessitating further study.

Data Table: Comparative Analysis of Tartronic Acid and Analogs

Compound Molecular Formula Key Functional Groups Biological/Industrial Role Key Findings
Tartronic Acid C₃H₄O₅ -COOH, -CH(OH)- Lipid metabolism, kidney stone inhibition Inhibits COM crystallization (IC₅₀ < citric acid); 84.4% content boost in cucumbers
This compound C₅H₉NO₅ -COOH, -CH(OH)-, -CH₂-NH-CH₃ Protein interaction (hypothesized) Correlates with metabolic clusters in plant studies
Citric Acid C₆H₈O₇ Three -COOH groups TCA cycle, kidney stone prevention Less effective COM inhibitor than tartronic acid
Glyceric Acid C₃H₆O₄ -COOH, -CH(OH)- Glycolysis intermediate Oxidized to tartronic acid in catalytic processes (44% yield via Au/LaMnO₃)

Mechanistic and Functional Contrasts

  • Lipid Metabolism: Tartronic acid inhibits fat synthesis under normal diets but promotes lipogenesis under high-fat conditions via acetyl-CoA upregulation .
  • Catalytic Oxidation: Glyceric acid converts to tartronic acid in Au/LaMnO₃ systems, highlighting substrate-specific pathways . Derivatives like this compound may exhibit altered reactivity due to steric or electronic effects from the methylaminomethyl group.

Q & A

Q. What are the established synthetic routes for producing tartronic acid and its derivatives?

Tartronic acid is primarily synthesized via catalytic oxidation of glycerol. Au/LaMnO₃ catalysts achieve 92% selectivity and 80% yield under optimized conditions (100°C, 24 h, base:substrate ratio 4:1) by promoting sequential oxidation of glyceric acid . Derivatives like 2-(threo-1,2,3-trihydroxypropyl)tartronic acid form via benzilic acid rearrangement of dehydroascorbic acid in alkaline solutions, with reaction rates quantified by GC at physiological pH .

Q. Which analytical methods are recommended for quantifying tartronic acid in biological or environmental samples?

  • HPLC : Optimized for cucumber extracts using 50% ethanol, 35°C, and 2 h extraction (62% yield) .
  • GC-MS : Effective for detecting tartronic acid as Me₃Si derivatives, with fragmentation patterns (e.g., m/z 408) confirming structural specificity .
  • Solid-Phase Extraction (SPE) : Coupled with GC-MS enables quantification in honey (1.03–2.98 mg/kg) .

Q. What structural features enable tartronic acid’s coordination chemistry with metal ions?

Tartronic acid acts as a bidentate ligand via carboxylate groups, forming trinuclear Cu(II) complexes (e.g., [Cu₃(1–3H)₃]³⁻) with quasi-equilateral geometry. Magnetic susceptibility and EPR studies reveal antiferromagnetic coupling (J = −120 cm⁻¹) and carbon–carbon bond formation upon oxidation .

Q. How can tartronic acid content be enhanced in plant systems like cucumber?

Exogenous microbial agents (e.g., bacterial agent 1) applied via foliar spraying increase tartronic acid by 84.4%. Screening 52 germplasms identified eight high-yield variants (>0.50 mg/g), with North China and European greenhouse types showing twice the content of commercial varieties .

Advanced Research Questions

Q. What catalytic mechanisms govern selectivity in glycerol oxidation to tartronic acid?

Au/LaMnO₃ suppresses lactic acid formation and C–C scission, favoring glyceric acid oxidation to tartronic acid. Active sites differ for glycerol vs. glyceric acid oxidation, with Au surfaces preferentially oxidizing glyceric acid even after glycerol depletion . Pt catalysts, however, show high scission rates (<9% tartronic acid yield) .

Q. How does tartronic acid inhibit pathological calcium oxalate (CaOx) crystallization?

In situ AFM reveals tartronic acid binds to {121} faces of calcium oxalate monohydrate (COM), disrupting apical growth. It outperforms citric acid by selectively adsorbing to high-energy crystal surfaces, reducing COM growth rates by 78% .

Q. What factors influence the stability of tartronic acid derivatives in aqueous solutions?

Alkaline conditions accelerate rearrangement of dehydroascorbic acid to 2-(threo-trihydroxypropyl)tartronic acid, with significant conversion even at pH 7.4 . Dissolution in ascorbic acid destabilizes nanoceria colloids via redox reactions, while tartronic acid itself causes immediate agglomeration .

Q. How do electronic properties of tartronic acid derivatives affect catalytic surface interactions?

AuPt/LaMnO₃ alloys enhance glycerol oxidation activity but reduce tartronic acid selectivity (<13.5%) due to competing scission pathways. Pure Au catalysts maintain selectivity by stabilizing intermediates during sequential oxidation .

Q. What challenges arise in distinguishing tartronic acid from structurally similar dicarboxylic acids?

Co-elution in GC-MS requires high-resolution columns (e.g., OV-17, SE-30) and fragmentation analysis (e.g., m/z 335 and 349 ions for C₅/C₆ deoxyaldaric acids) . MALDI-TOF and isotopic labeling further resolve ambiguities in plant metabolomics .

Q. What metabolic roles does tartronic acid play in human health?

Tartronic acid inhibits carbohydrate-to-fat conversion, potentially reducing coronary risks. It is detectable in human placenta and dietary sources (e.g., potato, honey) but cannot be endogenously synthesized .

Q. Tables

Catalyst Tartronic Acid Yield Key Condition Reference
Au/LaMnO₃80%24 h, 100°C, base ratio 4:1
Au/HY zeolite80%Low TOF (40 h⁻¹)
Pt/LaMnO₃<9%High C–C scission
Analytical Method Detection Limit Matrix Reference
HPLC-UV0.1 µg/mLCucumber extract
SPE-GC-MS0.05 mg/kgHoney
GC (Me₃Si derivatives)1 nMAlkaline solutions

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